Trioctyl ammonium chloride
Description
Properties
IUPAC Name |
trioctylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOXUFUXZORBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[NH+](CCCCCCCC)CCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188-95-0 | |
| Record name | Trioctylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctyl ammonium chloride can be synthesized through the reaction of trioctylamine with methyl chloride. The reaction typically occurs in an autoclave with ethanol as the solvent. The reaction conditions include a temperature of 170°C and a reaction time of 8 hours .
Industrial Production Methods
In industrial settings, this compound is produced by mixing trioctylamine with methyl chloride in the presence of ethanol. The mixture is then subjected to high pressure and temperature in an autoclave. After the reaction, the product is purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Trioctyl ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can act as a phase-transfer catalyst in substitution reactions, facilitating the transfer of anions from the aqueous phase to the organic phase.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can influence these reactions when used as a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in substitution reactions, the product is typically an alkylated compound .
Scientific Research Applications
Chemical Properties and Structure
Trioctyl ammonium chloride has the chemical formula and is characterized by its high solubility in organic solvents and water, making it an effective phase-transfer catalyst. Its structure consists of a central nitrogen atom bonded to three octyl groups and a chloride ion, contributing to its unique properties that facilitate various chemical processes.
TOAC has been effectively utilized for the extraction of metals from solutions, particularly in the recycling of spent lithium-ion batteries. A notable study focused on the extraction of cobalt(II) from nickel(II)-containing solutions using TOAC. The results highlighted the following:
- Optimal Conditions : Cobalt extraction efficiency reached 98.23% under specific conditions: [Cl⁻] = 5.5 M, [MTOAC] = 1.3 M, O/A ratio = 1.5, pH = 1.0.
- Nickel Loss Rate : Only 0.86% nickel was lost during the extraction process.
- Stripping Efficiency : The stripping rate of cobalt from TOAC complexes using diluted hydrochloric acid was 99.95%, leading to high-purity cobalt recovery (97.7% purity) .
Corrosion Inhibition
Recent research has identified TOAC as an effective corrosion inhibitor for mild steel in acidic environments. The following findings were noted:
- Inhibition Efficiency : Maximum inhibition efficiency reached 94.6% at a concentration of just 4.95 μM.
- Mechanism of Action : The inhibitor functions primarily through adsorption on the metal surface, forming a protective film that prevents corrosion.
- Electrochemical Studies : Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) confirmed TOAC's effectiveness as a mixed-type inhibitor .
Case Study 1: Mineral Flotation
A comparative study between TOAC and traditional flotation agents was conducted on quartz separation from iron ore. Results indicated that TOAC not only improved separation rates but also reduced overall processing costs due to its higher efficiency.
Case Study 2: Cobalt Recovery
In the recovery of cobalt from spent lithium batteries, TOAC was used to selectively extract cobalt ions from complex mixtures containing nickel and lithium. The study confirmed that TOAC could be effectively employed in industrial applications for metal recovery, showcasing its potential in recycling technologies .
Mechanism of Action
Trioctyl ammonium chloride acts primarily as a phase-transfer catalyst. It facilitates the transfer of anions from the aqueous phase to the organic phase, thereby accelerating reactions that would otherwise proceed slowly. The compound adsorbs onto the surface of reactants, increasing their reactivity . In corrosion inhibition, it forms a protective film on the metal surface, preventing corrosion through an adsorption mechanism .
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) vary in alkyl chain length, substituents, and applications. Below is a detailed comparison of TOMAC with structurally similar QACs:
Structural and Physical Properties
C. Metal Ion Separation
- TOMAC in polymer inclusion membranes achieved 84.11 mg/g polyprenol acetate extraction, comparable to ethyl acetate .
- In contrast, CTAC is less effective for metal recovery due to its shorter alkyl chain and higher water solubility .
D. Thermal Stability
TOMAC demonstrates superior thermal stability (decomposition above 200°C) compared to OTAC and BDAC, making it suitable for high-temperature processes .
Research Findings and Data Tables
Table 1: Extraction Yields of Artemisinin Using DES
| DES Composition (Molar Ratio) | Extraction Method | Yield (mg/g) | Reference |
|---|---|---|---|
| TOMAC:1-butanol (1:4) | UAE, 45°C | 7.99 | |
| [HTEHA]Cl:1-octanol (1:3) | Shaking, 60°C | 2.20 | |
| Petroleum ether | Soxhlet | 5.50 |
Table 2: Interlayer Spacing in Modified Montmorillonite
| QAC Used for Modification | Interlayer Spacing (nm) | Application |
|---|---|---|
| TOMAC | 2.1 | Adsorption of organic pollutants |
| OTAC | 1.8 | Limited to hydrophilic interactions |
| BDAC | 1.9 | Intermediate hydrophobicity |
Q & A
Q. What are the key physicochemical properties of trioctyl ammonium chloride (TOMAC) relevant to experimental design?
TOMAC (C₂₅H₅₄ClN) is a quaternary ammonium salt with a molecular weight of 404.16 g/mol. It exists as a viscous liquid at room temperature (density: 0.884 g/mL at 25°C) and exhibits partial water insolubility, making it suitable for solvent extraction. Key properties include a refractive index of 1.4665 (20°C), melting point of -20°C, and sensitivity to strong oxidizers. These properties guide its storage (inert gas, 2–8°C) and handling (use of gloves, ventilation) to prevent degradation .
Q. How does TOMAC function as a phase-transfer catalyst (PTC) in organic synthesis?
TOMAC facilitates reactions between immiscible phases (e.g., aqueous and organic) by transferring ionic species across interfaces. For example, in nucleophilic substitutions, it stabilizes anions (e.g., OH⁻) in organic solvents via ion-pair formation, enhancing reaction rates. Researchers should optimize catalyst concentration (typically 1–5 mol%) and solvent polarity (e.g., toluene, chloroform) to maximize efficiency .
Q. What methodologies are employed to assess TOMAC's extraction efficiency for metal ions?
Batch extraction experiments are standard: mix TOMAC (dissolved in kerosene or aliphatic diluents) with aqueous metal solutions (e.g., Co²⁺, Cr(VI)) under controlled pH (2–6) and phase ratios (organic/aqueous, O/A = 1:1 to 3:1). Post-extraction, quantify residual metal concentrations via ICP-OES or AAS. For gold recovery from thiosulfate solutions, TOMAC achieves >90% efficiency without pH adjustment, unlike other extractants .
Advanced Research Questions
Q. How can extraction efficiency be optimized for critical metals like cobalt or chromium using TOMAC?
Key parameters include:
- pH : Lower pH (2–3) enhances Cr(VI) extraction via HCrO₄⁻/TOMAC ion-pair formation .
- Ionic strength : High nitrate concentrations (e.g., 1 M NaNO₂) improve Co²⁺ recovery by salting-out effects .
- Diluent choice : Aromatic diluents (e.g., xylene) increase distribution coefficients compared to aliphatic ones . Statistical tools like response surface methodology (RSM) help identify optimal conditions .
Q. How to resolve contradictions in reported extraction efficiencies under similar conditions?
Discrepancies may arise from impurities in commercial TOMAC (e.g., varying alkyl chain lengths) or differences in diluent purity. Researchers should:
Q. What are the stability challenges of TOMAC in high-temperature or acidic environments?
TOMAC degrades above 240°C, limiting high-temperature applications. In strongly acidic media (pH < 1), protonation of the ammonium center reduces extraction capacity. Mitigation strategies include:
Q. Can TOMAC be synergized with other extractants for enhanced selectivity?
Yes. Combining TOMAC with solvating agents (e.g., tri-n-butyl phosphate) improves selectivity for Au(I) over Cu(I) in thiosulfate leachates. The synergistic effect arises from co-extraction mechanisms, where TOMAC transfers Au(S₂O₃)₂³⁻ while TBP stabilizes neutral complexes .
Q. How to integrate TOMAC-based extraction with membrane technologies for continuous metal recovery?
Polymer inclusion membranes (PIMs) embedded with TOMAC enable continuous Cr(VI) removal. For example, polyvinyl chloride (PVC)-TOMAC membranes achieve >95% Cr(VI) flux at pH 2. Optimize membrane composition (e.g., 40% TOMAC, 50% PVC, 10% plasticizer) and hydrodynamic conditions (flow rate, stirring) to prevent membrane fouling .
Q. What analytical techniques validate TOMAC's structural integrity post-experimentation?
Q. What mechanistic insights explain TOMAC's selectivity in multi-metal systems?
Selectivity is governed by ion charge density and hydration energy. For example, TOMAC preferentially extracts Au(S₂O₃)₂³⁻ over Cu(S₂O₃)₂³⁻ due to the former's lower hydration energy and stronger electrostatic interaction with the ammonium cation. Computational models (e.g., DFT) can predict selectivity trends for novel metal complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
